Product packaging for Arabinohexaose(Cat. No.:CAS No. 190852-26-7)

Arabinohexaose

Cat. No.: B1446405
CAS No.: 190852-26-7
M. Wt: 810.7 g/mol
InChI Key: ICDSIUURRIXTJR-UHFFFAOYSA-N
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Description

Arabinohexaose is a defined linear oligosaccharide consisting of six L-arabinofuranose units linked by α-1,5-glycosidic bonds, with a molecular formula of C30H50O25 and a molecular weight of 810.7 g/mol . As a high-purity oligosaccharide, it serves as a critical tool in plant glycobiology research for elucidating the structure and function of complex arabinan polysaccharides in plant cell walls . This oligomer is a specific and sensitive substrate for the assay of endo-arabinanase (EC 3.2.1.99) activity . Endo-arabinanases, which belong to glycoside hydrolase family 43 (GH43), hydrolyze the α-1,5-linkages within the backbone of arabinan polysaccharides . The degradation of arabinan is a complex process requiring the synergistic action of endo-arabinanases, exo-arabinanases, and various α-L-arabinofuranosidases to fully break down the backbone and its side chains . Beyond its fundamental research applications, this compound and other arabino-oligosaccharides (AOS) are of growing interest for their prebiotic potential, as they can selectively promote the growth of beneficial intestinal bacteria and the production of health-promoting metabolites like short-chain fatty acids . This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O25 B1446405 Arabinohexaose CAS No. 190852-26-7

Properties

IUPAC Name

5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O25/c31-1-7-13(32)20(39)26(51-7)46-3-9-15(34)22(41)28(53-9)48-5-11-17(36)24(43)30(55-11)49-6-12-18(37)23(42)29(54-12)47-4-10-16(35)21(40)27(52-10)45-2-8-14(33)19(38)25(44)50-8/h7-44H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSIUURRIXTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)OCC6C(C(C(O6)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O25
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of Arabinohexaose

Advanced Spectroscopic Methods for Oligosaccharide Structural Characterization

Modern spectroscopic techniques have revolutionized the structural analysis of complex carbohydrates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand out as the most powerful methods for providing detailed insights into the primary and conformational structures of oligosaccharides like arabinohexaose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage, Anomeric Configuration, and Branching Pattern Resolution

One-dimensional (1D) ¹H NMR spectra offer initial insights by revealing the anomeric protons, whose chemical shifts and coupling constants can suggest the anomeric configuration. frontiersin.orgresearchgate.net However, due to the complexity and signal overlap in larger oligosaccharides, two-dimensional (2D) NMR experiments are crucial for unambiguous assignments. frontiersin.orghelsinki.fi

Key 2D NMR experiments employed in the analysis of arabinans and their oligosaccharides include:

Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically within the same sugar residue, allowing for the tracing of proton networks. frontiersin.orgfrontiersin.org

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to reveal the entire spin system of a monosaccharide residue.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing a map of the ¹H-¹³C one-bond connections. The anomeric region of the HSQC spectrum is particularly informative for identifying individual sugar residues. uminho.ptresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for determining the glycosidic linkage positions. It detects long-range correlations between protons and carbons (typically over two to three bonds), revealing the connection between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the linkage. uminho.ptfrontiersin.orgfrontiersin.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation and sequencing of the oligosaccharide.

Through the combined interpretation of these NMR experiments, researchers can piece together the complete primary structure of this compound, including the specific arrangement of its six arabinose units. For instance, studies on arabinan-rich pectic polysaccharides have successfully used these techniques to identify a backbone of α-(1→5)-linked arabinofuranose residues, branched at O-3 and/or O-2 positions. uminho.ptfrontiersin.org

Table 1: Key NMR Techniques for this compound Structural Analysis

NMR ExperimentInformation Obtained
1D ¹H NMR Initial assessment of anomeric configurations.
COSY Intra-residue proton-proton correlations.
TOCSY Complete spin system of individual monosaccharide units.
HSQC Direct proton-carbon correlations.
HMBC Inter-residue glycosidic linkage positions.
NOESY Spatial proximity of protons, aiding in sequencing and conformational analysis.

Mass Spectrometry (MS) Techniques for Oligosaccharide Sequence and Structural Elucidation (e.g., GC-MS, UHPLC-Q-Exactive Orbitrap MS)

Mass spectrometry (MS) is another indispensable tool for oligosaccharide analysis, providing data on molecular weight, monosaccharide composition, and sequence. helsinki.fi When coupled with separation techniques like gas chromatography (GC) or ultra-high-performance liquid chromatography (UHPLC), its power is significantly enhanced. chemsynlab.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for monosaccharide composition analysis. The oligosaccharide is first hydrolyzed into its constituent monosaccharides, which are then chemically modified (derivatized) to become volatile. The derivatized sugars are separated by GC and detected by MS. Methylation analysis, a classic method involving GC-MS, is used to determine the glycosidic linkage positions by identifying the positions of hydroxyl groups involved in linkages. cdnsciencepub.com

UHPLC-Q-Exactive Orbitrap MS: This modern, high-resolution mass spectrometry platform offers significant advantages for the analysis of complex oligosaccharides like this compound. mdpi.com UHPLC provides excellent separation of isomers, which is often a challenge in carbohydrate analysis. mdpi.com The Q-Exactive Orbitrap mass spectrometer delivers high mass accuracy and resolution, enabling the precise determination of the elemental composition of the parent ion and its fragments. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) is a critical component of this analysis. frontiersin.orgnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides a wealth of structural information. For oligosaccharides, fragmentation typically occurs at the glycosidic bonds, resulting in a series of ions that reveal the sequence of the sugar units. researchgate.netmdpi.com Cross-ring cleavages can also occur, providing information about the linkage positions. frontiersin.orgmdpi.com

For example, in the analysis of feruloylated arabino-oligosaccharides, ESI-MS/MS has been used to confirm the sequence and locate the position of the ferulic acid group. mdpi.com The sequential loss of arabinose residues from the reducing end can be observed in the MS/MS spectrum, helping to build the sequence of the oligosaccharide chain. mdpi.com

Table 2: Mass Spectrometry Techniques in this compound Analysis

TechniqueApplicationInformation Provided
GC-MS Monosaccharide composition and linkage analysis (via methylation).Types of monosaccharides present and their linkage positions.
UHPLC-Q-Exactive Orbitrap MS High-resolution separation and identification of oligosaccharides.Precise molecular weight, elemental composition, and separation of isomers.
Tandem MS (MS/MS) Sequencing and structural characterization.Monosaccharide sequence and branching patterns from fragmentation analysis.

Epitope Mapping and Immunochemical Probing of this compound-Containing Structures

Immunochemical methods, utilizing monoclonal antibodies (mAbs) that specifically recognize carbohydrate structures (epitopes), are powerful tools for studying the structure and distribution of polysaccharides in their native contexts, such as plant cell walls. scionresearch.com Epitope mapping, the process of identifying the precise molecular structure recognized by an antibody, is crucial for the accurate interpretation of immunolabeling studies. nih.govstago.com

Several monoclonal antibodies have been developed that bind to arabinan (B1173331) structures. researchgate.net The LM6 antibody, for instance, is well-characterized and specifically recognizes a linear chain of at least five (1→5)-α-L-arabinofuranosyl residues. scionresearch.comleeds.ac.uk Competitive inhibition enzyme-linked immunosorbent assays (ELISAs) are a key method for determining antibody specificity. In these assays, the binding of the antibody to a target antigen is inhibited by the presence of free oligosaccharides. The concentration of a specific oligosaccharide, such as this compound, required to achieve 50% inhibition of binding provides a quantitative measure of the antibody's affinity for that structure. researchgate.net Studies have shown that this compound is a potent inhibitor of LM6 binding, indicating that this antibody recognizes this structural motif.

Other antibodies, such as LM13 and LM16, recognize different aspects of arabinan structures, allowing for a more detailed analysis of arabinan complexity. researchgate.net For example, LM13 preferentially binds to longer, unbranched (1→5)-α-arabinans, while LM16 appears to recognize branched arabinan structures. researchgate.netmdpi.com

These antibodies can be used in various immunochemical techniques to probe for the presence and location of this compound-containing structures:

Immunofluorescence Microscopy: This technique uses antibodies labeled with fluorescent dyes to visualize the distribution of specific arabinan epitopes within plant tissues and cell walls, providing spatial information on their occurrence. frontiersin.orgresearchgate.net

Immunodot Blotting and Polysaccharide Arrays: These methods allow for the rapid screening of polysaccharide extracts for the presence of specific epitopes. mdpi.com

By using a suite of well-characterized antibodies, researchers can map the fine structure and distribution of arabinans, including regions that are composed of or contain this compound, within complex biological samples. mdpi.comfrontiersin.orgnih.gov This provides valuable insights into the architectural role of these polysaccharides in structures like the plant cell wall.

Table 3: Monoclonal Antibodies for Probing Arabinan Structures

AntibodyRecognized Epitope (Specificity)
LM6 Linear (1→5)-α-L-arabinan (recognizes this compound). leeds.ac.uk
LM13 Longer, unbranched (1→5)-α-L-arabinans. researchgate.netmdpi.com
LM16 Branched arabinan structures. researchgate.netmdpi.com

Enzymatic Transformations and Metabolism of Arabinohexaose

Identification and Characterization of Arabinohexaose-Degrading Enzymes

The enzymatic degradation of arabinan (B1173331), a component of pectin (B1162225), and its resulting oligosaccharides is carried out by a suite of enzymes, primarily arabinanases and arabinofuranosidases. These enzymes work together to hydrolyze the glycosidic linkages within the arabinan structure.

Endo-1,5-α-L-arabinanases (ABNs) are enzymes that catalyze the endohydrolysis of (1->5)-α-arabinofuranosidic linkages within arabinan polymers. creative-enzymes.com This random cleavage of the arabinan backbone results in the production of arabino-oligosaccharides (AOS) of varying lengths, including this compound. jmb.or.krresearchgate.net ABNs are typically most active on linear 1,5-α-L-arabinan and show higher catalytic activity on debranched arabinan compared to branched forms. creative-enzymes.commdpi.com

The specificity of ABNs can vary. For instance, an ABN from Bacillus licheniformis (BLABNase) preferentially acts on oligosaccharides longer than arabinopentaose, producing mainly arabinotriose. nih.gov In contrast, the endo-arabinanase from Bacillus thermodenitrificans TS-3 (ABN-TS) can hydrolyze the α-1,5-L-arabinofuranoside linkages of arabinan. nih.gov Some ABNs, like BsArb43A, demonstrate increasing activity with longer arabinooligosaccharide substrates, with the kcat/Km value for this compound being significantly higher than for shorter oligosaccharides like arabinotriose. pnas.org The degradation of arabinan by ABNs is a key step in making the polysaccharide available for further breakdown by exo-acting enzymes. mdpi.comjmb.or.kr

Exo-α-L-arabinofuranosidases (ABFs) are enzymes that hydrolyze terminal non-reducing α-L-arabinofuranosyl residues from arabinose-containing polymers. researchgate.net They play a crucial role in the debranching of arabinans by cleaving α-1,2-, α-1,3-, and/or α-1,5-arabinofuranosidic linkages. mdpi.comsemanticscholar.org This removal of side chains is often a prerequisite for the efficient action of endo-arabinanases on the arabinan backbone. jmb.or.krasm.org

The specificity of ABFs is diverse. Some ABFs, like those from Bifidobacterium longum subsp. suis, can have specialized roles; for example, BflsABF43A exhibits debranching activity, while BflsABF43B is specific for the α-1,5-linked backbone of linear substrates. mdpi.com Another ABF from the same organism, BflsABF51, can hydrolyze all α-1,2-, α-1,3-, and α-1,5-linkages in short-chain AOS. mdpi.com Similarly, ABFs from Saccharomycopsis fibuligera can hydrolyze various linkages in both linear and branched AOS. nih.gov This broad specificity allows for the complete degradation of complex branched arabino-oligosaccharides to L-arabinose. mdpi.comasm.org Some ABFs, however, show a preference for certain linkages or substrates. For instance, an ABF from Bacillus velezensis (BvAF) shows high debranching activity on branched arabinan but hydrolyzes debranched arabinan very slowly. jmb.or.kr

Arabinan-degrading enzymes are classified into different Glycoside Hydrolase (GH) families based on their amino acid sequence similarities. The primary families involved in this compound metabolism are GH43, GH51, and GH93. rsc.orgnih.gov

GH43: This is a large and functionally diverse family that includes both endo- and exo-acting enzymes. nih.gov Most endo-1,5-α-L-arabinanases belong to GH43. jmb.or.krmdpi.com This family also contains exo-α-L-arabinofuranosidases with varying specificities, including some that are specific for α-1,5 linkages and others that act on α-1,2 and α-1,3 side branches. mdpi.comnih.gov Enzymes in this family typically have a 5-bladed β-propeller fold. jmb.or.kr

GH51: This family primarily consists of α-L-arabinofuranosidases that can hydrolyze α-1,2-, α-1,3-, and α-1,5-linkages. mdpi.comnih.gov Many GH51 enzymes are exo-acting and can degrade both branched and linear arabino-oligosaccharides to L-arabinose. researchgate.netnih.govjmb.or.kr The catalytic domain of GH51 enzymes typically features a (β/α)8-barrel fold. jmb.or.kr

GH93: Enzymes in this family are exo-1,5-α-L-arabinanases that release arabinobiose (B12086412) from the non-reducing end of linear arabinan. rsc.orgcazypedia.org They possess a distinct six-bladed β-propeller structure. jmb.or.krapsnet.org

The synergistic action of enzymes from these different GH families is essential for the complete breakdown of complex arabinans to L-arabinose. mdpi.comasm.org

Exo-α-L-Arabinofuranosidases (ABFs) and their Action on Branched Arabino-Oligosaccharides

Enzyme Kinetics and Catalytic Mechanisms with this compound as a Substrate

The efficiency and specificity of this compound-degrading enzymes can be quantified by their kinetic parameters and understood through the analysis of their active sites.

For arabinan-degrading enzymes, these parameters are often determined using various arabino-oligosaccharides as substrates. For example, the endo-arabinanase BsArb43A shows a kcat/Km of 3.7 x 10^6 min-1·mM-1 for this compound, indicating high efficiency with this substrate. pnas.org The thermostable endo-1,5-α-L-arabinanase from Bacillus thermodenitrificans TS-3 (ABN-TS) has a kcat of 349.3 s-1 when acting on linear arabinan. researchgate.net The kinetic parameters for various α-L-arabinofuranosidases have also been determined using artificial substrates like p-nitrophenyl α-L-arabinofuranoside. For instance, a GH43 enzyme from Caldicellulosiruptor saccharolyticus had a specific activity of 271.061 U/mg on this substrate. frontiersin.org

Table 1: Kinetic Parameters of Selected Arabinan-Degrading Enzymes

EnzymeSource OrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·mM⁻¹)Reference
BsArb43ABacillus subtilisThis compound--6.17 x 10⁴ pnas.org
ABN-TSBacillus thermodenitrificans TS-3Linear Arabinan12.3 mg/ml349.3- researchgate.net
CAX43Caldicellulosiruptor saccharolyticuspNP α-L-arabinofuranoside--- frontiersin.org

The substrate specificity of arabinan-degrading enzymes is determined by the architecture of their active sites. Crystal structures of these enzymes, often in complex with substrates or inhibitors, have revealed key features that govern their mode of action.

Endo-acting arabinanases, such as ABN-TS from Bacillus thermodenitrificans, possess an open, V-shaped substrate-binding cleft that can accommodate several sugar units of a polymeric substrate, allowing for random internal cleavage. nih.govresearchgate.net This open cleft is a characteristic feature of endo-hydrolases. pnas.org In contrast, exo-acting enzymes typically have active sites that form a pocket or a cleft that is blocked at one end, restricting access to the terminal residues of a polysaccharide chain. pnas.orgnih.gov For example, the exo-1,5-α-L-arabinofuranosidase from Streptomyces avermitilis (SaAraf43A) has a substrate-binding pocket in the central cavity of its β-propeller fold, which is typical for an exo-mode of action. nih.gov

Determination of Enzyme Kinetic Parameters (kcat, Km) using this compound

Molecular Basis of Enzyme-Arabinohexaose Recognition and Interaction

The specific and efficient enzymatic hydrolysis of this compound is predicated on precise molecular recognition between the oligosaccharide substrate and the enzyme's active site. This interaction is governed by the three-dimensional architecture of the enzyme, which creates a binding cleft perfectly shaped to accommodate the substrate.

X-ray Crystallography of Enzyme-Arabinohexaose Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes and their substrates. numberanalytics.comberstructuralbioportal.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule, scientists can generate a detailed electron density map and build an atomic model. berstructuralbioportal.orgwikipedia.org This method has been instrumental in visualizing the binding of arabino-oligosaccharides, including this compound, within the active sites of various glycoside hydrolases, providing a static snapshot of the enzyme-substrate complex. numberanalytics.combiologiachile.cl

These crystallographic studies reveal the precise orientation of the this compound chain within the enzyme's binding groove and identify the key amino acid residues that form hydrogen bonds and van der Waals interactions with the sugar rings. This structural information is crucial for understanding the enzyme's substrate specificity and catalytic mechanism. numberanalytics.comnih.gov

Key findings from X-ray crystallography of enzyme-arabinohexaose complexes include:

Geobacillus thermodenitrificans Endo-Arabinanase (GH43): The crystal structure of this enzyme in complex with this compound (PDB ID: 6A8I) has been elucidated, revealing the molecular interactions within the active site that are essential for catalysis. jmb.or.kr

Cellvibrio japonicus Exo-Arabinanase (GH43): The structures of an exo-arabinanase from Cellvibrio japonicus have been solved with this compound bound in the active site (PDB IDs: 1GYD and 1GYE), illustrating how the enzyme accommodates a long-chain oligosaccharide for processing from the chain end. jmb.or.kr

EnzymeOrganismPDB IDSubstrateKey Finding
Endo-1,5-α-L-arabinanase (GH43)Geobacillus thermodenitrificans6A8IThis compoundElucidates the binding mode of a long-chain arabino-oligosaccharide in an endo-acting enzyme. jmb.or.kr
Exo-1,5-α-L-arabinanase (GH43)Cellvibrio japonicus1GYD, 1GYEThis compoundShows the structural basis for exo-hydrolysis of arabino-oligosaccharides. jmb.or.kr
Endo-1,5-α-L-arabinanase (GH43)Geobacillus stearothermophilus3D61, 3D5ZArabinobiose, ArabinotrioseReveals the substrate-binding and catalytic mechanism for typical GH43 endo-arabinanases. jmb.or.kr
Endo-1,5-α-L-arabinanase (GH43)Bacillus subtilis2X8SArabinotrioseProvides structural insight into arabino-oligosaccharide degradation. jmb.or.kr

Site-Directed Mutagenesis Studies of Enzyme Catalytic and Substrate-Binding Residues

Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to a DNA sequence, resulting in a modified protein. neb.com This method is invaluable for probing the function of individual amino acid residues within an enzyme. neb.comcsic.es By substituting specific amino acids in the active site and observing the effect on substrate binding and catalytic activity, researchers can identify residues critical for enzyme function. nih.govmdpi.commdpi.com

For arabinan-degrading enzymes, mutagenesis studies have pinpointed key acidic residues that act as the catalytic nucleophile and the general acid/base catalyst, which are essential for the hydrolysis of the glycosidic bond. For instance, in the endo-arabinanase (ABN-TS) from Geobacillus stearothermophilus, three acidic residues—Asp27, Asp147, and Glu201—located in the substrate-binding cleft have been identified as critical for catalytic activity. researchgate.net Studies on other glycoside hydrolases have confirmed that such residues are fundamental to the catalytic mechanism. csic.es

EnzymeOrganismResidue(s) MutatedRole of Residue(s)Impact of Mutation
Endo-arabinanase (ABN-TS)Geobacillus stearothermophilusAsp27, Asp147, Glu201Catalysis (General Base, pKa Modulator, General Acid)Inactivation of the enzyme, confirming their essential catalytic roles. researchgate.net
4-hydroxybenzoyl-CoA thioesterasePseudomonas sp.Ser91Substrate BindingAltered ligand binding, demonstrating its direct role in interaction. nih.gov
Aryl-alcohol oxidasePleurotus eryngiiTyr92Catalysis/Substrate BindingMutation to Phenylalanine (Y92F) maintained activity, suggesting a role in positioning the substrate rather than direct catalysis. csic.es

Microbial Arabinan and Arabino-Oligosaccharide Utilization Systems

Microorganisms have evolved sophisticated genetic systems to sense, transport, and metabolize complex carbohydrates like arabinan and its breakdown product, this compound. These systems often involve gene clusters or operons that encode all the necessary proteins for the complete degradation of the substrate.

Functional Genomic and Proteomic Analysis of this compound Degradation Gene Clusters and Operons

Functional genomics and proteomics approaches are used to study the complex gene and protein networks involved in specific metabolic pathways. These analyses have revealed that many bacteria possess dedicated polysaccharide utilization loci (PULs) or gene clusters for the breakdown of arabinans and arabino-oligosaccharides. nih.gov

These clusters typically encode a suite of enzymes, transporters, and regulatory proteins. Key components include:

Sensor and Regulatory Proteins: Systems like the three-component AraPST system in Geobacillus stearothermophilus sense extracellular arabinose and activate the expression of the necessary genes. researchgate.netnih.govnih.gov The expression of these genes is often controlled by a repressor protein (like AraR) that is inactivated by an inducer molecule, such as arabinose. researchgate.netnih.gov

Transporter Systems: ATP-binding cassette (ABC) transporters are commonly found in these gene clusters. For example, the AbnEFJ transporter in G. stearothermophilus has a sugar-binding lipoprotein (AbnE) that specifically interacts with linear and branched arabino-oligosaccharides to facilitate their uptake into the cell. researchgate.netnih.govnih.gov

Degradative Enzymes: The clusters encode a variety of intracellular and extracellular glycoside hydrolases that work together to break down arabinan into L-arabinose. mdpi.com

OrganismLocus/ClusterKey Genes/ComponentsFunction
Geobacillus stearothermophilus T-638-kb arabinan utilization clusterAraPST (regulatory system), AraEGH (arabinose ABC transporter), AbnEFJ (arabino-oligosaccharide ABC transporter), AraR (repressor), AbnA, AbnB (arabinanases), AbfA, AbfB (arabinofuranosidases)Senses, transports, and degrades arabinan and arabinose. researchgate.netnih.govnih.gov
Bifidobacterium longum subsp. suisPutative arabinan degradation gene clusterGenes for endo- and exo-hydrolases, sugar-binding proteins, ABC-binding cassettes, transcriptional regulators.Coordinated degradation of arabinan into L-arabinose for metabolism. mdpi.com
Bacteroides sp. (from termite gut)Arabinan utilization locusFour glycoside hydrolases (two GH43, two GH51), transporter and regulator proteins.Organized into three operons for efficient breakdown of the arabinan component of pectin. nih.gov

Synergistic Action of Microbial Glycoside Hydrolases in this compound Hydrolysis

The complete breakdown of complex, branched arabinans into the simple sugar L-arabinose requires the coordinated and synergistic action of multiple enzymes. jmb.or.krmdpi.com No single enzyme is capable of efficiently degrading the entire polysaccharide. Instead, microbes deploy a consortium of hydrolases with complementary activities. researchgate.netnih.gov

The general model for arabinan degradation involves:

Initial Breakdown: Extracellular endo-arabinanases (EC 3.2.1.99), typically from the GH43 family, perform the initial attack on the α-1,5-linked arabinan backbone. This action releases smaller, more manageable arabino-oligosaccharides, such as this compound, into the environment. jmb.or.krmdpi.com

Debranching and Further Hydrolysis: Exo-acting α-L-arabinofuranosidases (ABFs; EC 3.2.1.55) cleave the α-1,2 and α-1,3-linked side chains from the oligosaccharides. This debranching is often a prerequisite for further hydrolysis of the main chain. jmb.or.kr

Final Saccharification: A combination of intracellular endo-arabinanases and exo-arabinofuranosidases work together to hydrolyze the imported oligosaccharides completely into L-arabinose, which can then enter central metabolic pathways. mdpi.com

Studies have shown that combining different types of arabinan-degrading enzymes leads to a significant increase in the rate and extent of arabinose release compared to the action of individual enzymes alone, demonstrating true synergy. researchgate.netnih.gov For example, in Bifidobacterium longum, an extracellular endo-arabinanase first produces oligosaccharides, which are then transported into the cell for complete degradation by the cooperative action of an intracellular endo-arabinanase and several exo-arabinofuranosidases with different linkage specificities. mdpi.com

Advanced Analytical Methodologies for Arabinohexaose Research

Chromatographic Separation Techniques for Arabinohexaose Profiling and Purification

The separation and purification of this compound from complex mixtures, such as enzymatic digests of arabinan (B1173331) polysaccharides, present a significant analytical challenge due to the presence of various linear and branched isomers. Several high-resolution chromatographic techniques are employed to address this complexity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a widely used technique for the analysis of carbohydrates, offering sensitive and direct detection without the need for derivatization. thermofisher.comchromatographyonline.com It separates carbohydrates, which are weak acids with pKa values typically between 12 and 13, using strong anion-exchange stationary phases and hydroxide-based eluents. thermofisher.comlcms.cz While HPAEC-PAD has been a method of choice for monitoring the enzymatic degradation of polysaccharides, studies have shown that it is incapable of separating all known linear and branched arabino-oligosaccharides. nih.govresearchgate.net This lack of complete resolution can lead to an incorrect interpretation of results, prompting the exploration of alternative or complementary separation techniques for comprehensive profiling of arabino-oligosaccharides like this compound. nih.govresearchgate.net

Porous Graphitized Carbon Liquid Chromatography (PGC-LC)

Porous graphitized carbon (PGC) has emerged as a superior stationary phase for the retention and separation of polar analytes like oligosaccharides. researchgate.net PGC-LC can effectively separate a wide range of neutral and acidic oligosaccharides. researchgate.netcapes.gov.br Neutral oligosaccharides are separated based on their size, linkage type, and the resulting three-dimensional structure. capes.gov.br Research has demonstrated that PGC-LC, often coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS), provides superior separation of linear and branched arabino-oligosaccharides compared to HPAEC. nih.govresearchgate.net This enhanced resolution allows for the unambiguous identification of nearly all available arabino-oligosaccharides, making it a powerful tool for profiling complex enzyme digests. nih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high resolution and rapid analysis times for complex oligosaccharide mixtures. researchgate.net In CE, charged molecules or molecules that can acquire a charge are separated in a narrow capillary under the influence of a high-voltage electric field. For enhanced sensitivity, oligosaccharides are often derivatized with a fluorescent tag, enabling detection by laser-induced fluorescence (LIF). researchgate.net CE, particularly when coupled with LIF and MS detection, has proven to be a superior method to HPAEC for analyzing complex mixtures of arabino-oligosaccharides. nih.govresearchgate.net It allows for the separation and identification of a wide array of linear and branched structures, including those that co-elute in other chromatographic systems. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniquePrincipleAdvantages for this compound AnalysisLimitations
HPAEC-PADAnion-exchange separation of carbohydrates at high pH with direct electrochemical detection. thermofisher.comHigh sensitivity, no derivatization required. chromatographyonline.comIncomplete resolution of all linear and branched arabino-oligosaccharide isomers. nih.govresearchgate.net
PGC-LCSeparation based on hydrophobicity and electronic interactions with a graphite (B72142) surface. researchgate.netSuperior separation of isomers compared to HPAEC, retains very polar compounds. nih.govresearchgate.netresearchgate.netStrong retention of charged oligomers may require specific elution conditions (e.g., addition of acid). capes.gov.br
Capillary Electrophoresis (CE)Separation based on charge-to-size ratio in a capillary under an electric field. acs.orgHigh resolution, fast analysis times, superior for complex mixtures when coupled with LIF or MS. researchgate.netOften requires derivatization for sensitive detection (e.g., with a fluorescent tag). researchgate.net

Integrated LC-MS/MS and Multi-dimensional NMR Platforms for Complex Arabino-Oligosaccharide Structural Characterization

To unambiguously determine the structure of this compound and distinguish it from its isomers, separation techniques are often integrated with powerful spectrometric and spectroscopic methods.

Integrated LC-MS/MS

The coupling of liquid chromatography (LC) with tandem mass spectrometry (MS/MS) is a powerful platform for the analysis of complex oligosaccharide mixtures. nih.govmeasurlabs.com LC separates the different oligosaccharides, which are then ionized and analyzed by the mass spectrometer. measurlabs.com The MS provides the molecular weight of the compound, while MS/MS experiments involve fragmenting the parent ion to generate a characteristic pattern that provides information about the sequence and branching of the monosaccharide units. nih.gov The combination of elution behavior from LC (or migration behavior from CE) with MS fragmentation patterns has been successfully used to predict the structures of new degree of polymerization 6 (DP6) arabino-oligosaccharides, a group that includes this compound, within complex enzyme digests. nih.govresearchgate.net LC-MS² has been instrumental in the structural characterization of various novel arabinan oligosaccharides isolated from plant sources. frontiersin.orgnih.gov

Multi-dimensional NMR Platforms

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of carbohydrates. nih.gov While one-dimensional (1D) ¹H NMR spectra can be complex, two-dimensional (2D) NMR experiments provide the necessary resolution to assign all signals and determine the connectivity and configuration of the monosaccharide units. frontiersin.orgmdpi.com

Key 2D NMR experiments used in arabino-oligosaccharide research include:

Correlated Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the same sugar ring, helping to trace the spin system of each monosaccharide. frontiersin.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for identifying the glycosidic linkages between different monosaccharide residues. frontiersin.orgmdpi.com

These multi-dimensional NMR techniques have been used to unambiguously characterize various branched arabino-oligosaccharides and feruloylated arabinose oligosaccharides, providing detailed insight into their fine structures. nih.govfrontiersin.orgnih.gov

Table 2: Spectrometric and Spectroscopic Platforms for Structural Elucidation
PlatformInformation ProvidedApplication in this compound Research
LC-MS/MSMolecular weight, fragmentation patterns, sequence, and branching information. nih.govnih.govIdentification of this compound isomers in complex mixtures and prediction of new structures. nih.govresearchgate.net
Multi-dimensional NMR (COSY, HSQC, HMBC)Complete structural determination, including linkage positions (e.g., α-(1→5), α-(1→3)) and anomeric configuration (α/β). frontiersin.orgmdpi.comUnambiguous structural characterization of purified arabino-oligosaccharides. nih.govfrontiersin.org

Application of this compound as Analytical Standards in Chromatographic and Enzymatic Assays

High-purity this compound serves as a critical tool in biochemical and analytical research. a-matrix.ng It is used as an analytical standard and as a substrate in various assays.

Analytical Standards in Chromatography

In chromatographic techniques like HPAEC and TLC, pure oligosaccharide standards are essential for qualitative and quantitative analysis. researchgate.netjasco-global.com this compound, as part of a series of arabino-oligosaccharide standards (from arabinose (A1) to this compound (A6)), is used to identify peaks in a chromatogram by comparing retention times. researchgate.netjasco-global.com This allows researchers to track the presence and abundance of this compound in complex samples, such as the hydrolysates from plant cell walls. researchgate.net The use of well-characterized standards is a fundamental requirement for method validation and ensuring the accuracy and reproducibility of analytical results. nih.govfda.gov

Substrates in Enzymatic Assays

This compound is employed as a specific substrate to characterize the activity and mode of action of carbohydrate-active enzymes. a-matrix.ng For example, it can be used to study enzymes like endo-arabinanase. a-matrix.ng By monitoring the degradation of this compound into smaller oligosaccharides over time, researchers can determine enzyme kinetics, substrate specificity, and the products of hydrolysis. This information is vital for understanding the mechanisms by which enzymes break down complex plant polysaccharides like arabinan. researchgate.net

Computational and Theoretical Studies of Arabinohexaose and Its Interactions

Molecular Dynamics Simulations of Arabinohexaose-Protein Complexes

Molecular dynamics (MD) simulations have emerged as a "computational microscope," providing an atomistic view of the dynamic interactions between this compound and proteins. nih.gov These simulations track the movements of atoms over time, governed by the principles of physics, to reveal the stability of the complex, the nature of intermolecular forces, and the role of solvent molecules. mdpi.comfrontiersin.org

The insights from MD simulations extend to understanding the role of water at the interface of the protein-ligand complex. frontiersin.org By explicitly including water molecules in the simulation, it's possible to analyze their contribution to the binding affinity, either by bridging interactions between the this compound and the protein or by being displaced upon binding. frontiersin.orgunibas.ch This detailed analysis of structural waters is crucial for a comprehensive understanding of the binding event. frontiersin.org

Table 1: Key Parameters and Outputs of Molecular Dynamics Simulations for this compound-Protein Complexes

Parameter/OutputDescriptionSignificance in this compound Studies
Force FieldA set of parameters used to describe the potential energy of the system. Examples include AMBER, CHARMM, and GROMOS. mdpi.comDetermines the accuracy of the interactions between this compound, the protein, and water molecules.
Simulation TimeThe duration of the simulation, typically ranging from nanoseconds to microseconds. nih.govLonger simulations allow for the observation of larger conformational changes and more accurate sampling of the system's dynamics.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed protein or ligand structures. frontiersin.orgIndicates the stability of the this compound-protein complex over the course of the simulation.
Hydrogen Bond AnalysisIdentifies and quantifies the hydrogen bonds formed between the ligand and the protein. figshare.comReveals key residues involved in this compound recognition and binding.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Changes in SASA upon binding can provide insights into the hydrophobic interactions driving complex formation.

Binding Free Energy Calculations and Conformational Analysis of this compound-Ligand Interactions

Calculating the binding free energy provides a quantitative measure of the affinity between this compound and its binding partner. boku.ac.at Methods like thermodynamic integration and free energy perturbation are employed to compute these values from MD simulations. wustl.edunih.gov For example, the potential of mean force (PMF) calculation for pulling α-(1 → 5)-linked L-arabinohexaose from a protein yielded a significant binding free energy of -16.8 kcal/mol, indicating a strong interaction. figshare.com Such calculations are crucial for comparing the binding affinities of different ligands or for assessing the impact of mutations on binding. nih.gov

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a flexible molecule like this compound, understanding its conformational preferences is key to understanding its interactions. Upon binding to a protein, this compound may adopt a specific conformation that is different from its preferred conformation in solution. researchgate.net Computational methods can explore the conformational landscape of both the free and bound states of this compound. researchgate.net This analysis can reveal how the protein selectively stabilizes a particular conformation of the sugar, a process that can be central to the binding mechanism, whether through an "induced-fit" or "conformational selection" model. researchgate.net The study of conformational dynamics can also shed light on the entropic contributions to binding affinity. nih.gov

Table 2: Computational Methods for Binding Free Energy and Conformational Analysis

MethodDescriptionApplication to this compound
Thermodynamic Integration (TI)A method to calculate the free energy difference between two states by integrating along a non-physical pathway connecting them. wustl.eduCan be used to calculate the absolute binding free energy of this compound to a protein.
Free Energy Perturbation (FEP)Calculates the free energy difference by 'perturbing' one molecule into another in a series of small steps. boku.ac.atUseful for calculating the relative binding free energies of this compound and its analogs.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)An endpoint method that calculates the binding free energy by combining molecular mechanics energy with solvation free energy. wustl.eduProvides a computationally less expensive way to estimate the binding free energy of this compound-protein complexes.
MetadynamicsAn enhanced sampling technique that allows for the exploration of the conformational landscape by adding a history-dependent bias to the potential energy.Can be used to map the conformational free energy surface of this compound, both in its free and protein-bound states.

In Silico Approaches for Enzyme Substrate Recognition and Catalytic Mechanism Prediction

In silico methods are powerful tools for investigating how enzymes recognize and process substrates like this compound. muni.cz These computational approaches can significantly reduce the time and cost of experimental studies by narrowing down possibilities and providing testable hypotheses. muni.cz Homology modeling, for instance, can be used to build a three-dimensional model of an enzyme that acts on this compound, using the known structure of a related enzyme as a template. nih.gov Such models provide a structural framework for understanding substrate binding. nih.gov

Once a structural model is available, docking simulations can predict the preferred binding mode of this compound in the enzyme's active site. This can reveal key amino acid residues involved in substrate recognition. researchgate.net For example, in silico predictions were in agreement with experimental observations for the binding of this compound in Bifidobacterium breve. researchgate.net

Furthermore, computational tools can be used to predict the catalytic mechanism of an enzyme. nih.gov By analyzing the arrangement of catalytic residues in the active site and the chemical properties of the substrate, it is possible to propose a step-by-step reaction mechanism. biorxiv.org Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for this, as they can model the electronic rearrangements that occur during bond formation and breakage with high accuracy. nih.gov These predictions can then guide site-directed mutagenesis experiments to validate the role of specific residues in catalysis. muni.cz

Table 3: Computational Tools for Studying Enzyme-Arabinohexaose Interactions

Tool/ApproachFunctionApplication to this compound-Processing Enzymes
Homology ModelingPredicts the 3D structure of a protein based on its amino acid sequence and a known experimental structure of a homologous protein. nih.govGenerates a structural model of an this compound-degrading enzyme to study its active site.
Molecular DockingPredicts the preferred orientation of a ligand when it binds to a receptor.Identifies the most likely binding pose of this compound in the enzyme's active site.
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method that treats a small, chemically active region of the system with quantum mechanics and the rest with molecular mechanics. nih.govSimulates the enzymatic reaction of this compound cleavage, providing insights into the transition state and reaction pathway.
Catalytic Residue PredictionIdentifies amino acids in an enzyme's active site that are directly involved in the catalytic process. researchgate.netPinpoints key residues for mutagenesis studies to confirm their role in the enzymatic degradation of this compound.

Biological and Biotechnological Research Applications of Arabinohexaose

Research on its Role in Plant Cell Wall Remodeling and Development

Research into plant cell wall remodeling utilizes molecular probes and genetic modification to understand the role of specific glycan structures. For instance, studies on Arabidopsis plants with altered expression of ARAF1, an α-L-arabinofuranosidase, have revealed changes in cell wall composition. nih.govresearchgate.net In mutants lacking the ARAF1 enzyme, an increase in signal from anti-arabinan antibodies was observed in specific vascular tissues, suggesting that arabinan-containing pectins are a key in vivo substrate for this enzyme. nih.gov The overexpression of such enzymes, in turn, can lead to altered stem architecture, highlighting the importance of arabinan (B1173331) processing for proper plant development. nih.govresearchgate.net The study of how enzymes like xyloglucan (B1166014) endotransglycosylase/hydrolases (XTHs) remodel one polysaccharide (xyloglucan) can also have indirect effects on the deposition and integration of other wall components, demonstrating the interconnectedness of the entire cell wall network during development. nih.gov Understanding these remodeling processes is critical, as they influence the mechanical properties of the cell wall required for both stability and growth. mdpi.comnih.gov

Plant Cell Wall ComponentPrimary Function/RoleRelevance of Arabinohexaose Research
Arabinan (Pectin side-chain)Provides cell wall flexibility, porosity, and influences hydration. researchgate.netActs as a defined structural model of the arabinan backbone for enzymatic and structural studies. dtu.dk
Hemicellulose (e.g., Xyloglucan)Forms cross-links with cellulose (B213188) microfibrils, providing structural support. nih.govStudies on remodeling enzymes (e.g., ARAF1) that act on arabinans can reveal impacts on the broader cell wall architecture. nih.gov
CelluloseThe primary structural component, providing tensile strength. nih.govAltering arabinan content can indirectly affect cellulose deposition and overall cell wall integrity. nih.gov

Biocatalytic Applications in Plant Biomass Degradation and Saccharification for Biofuel Production

The conversion of lignocellulosic plant biomass into biofuels is a key area of biotechnology that relies on the efficient deconstruction of complex polysaccharides into fermentable sugars. imrpress.comresearchgate.net This biomass is primarily composed of cellulose, hemicellulose, and lignin. researchgate.net Arabinans are a component of the hemicellulose and pectin (B1162225) fractions that must be broken down in a process called saccharification. imrpress.com

Biocatalytic approaches use a cocktail of enzymes to synergistically degrade the plant cell wall. researchgate.net This cocktail includes cellulases, hemicellulases, and pectinases. imrpress.com Specifically, endo-arabinanases hydrolyze the α-1,5-linked backbone of arabinan, releasing a mixture of arabino-oligosaccharides (AOS), including this compound. jmb.or.krresearchgate.net Subsequently, exo-acting enzymes like α-L-arabinofuranosidases (ABFs) break down these oligosaccharides into the monosaccharide L-arabinose, which can then be fermented into biofuels like ethanol. nih.govnih.gov this compound is therefore a key intermediate in the enzymatic degradation pathway of arabinan-rich biomass. jmb.or.kr The development of robust microbial systems, such as Saccharomyces cerevisiae or Bacillus subtilis, engineered to display these degradative enzymes on their surface, represents a promising strategy for consolidated bioprocessing (CBP), which combines enzyme production, biomass hydrolysis, and fermentation into a single step. nih.gov

Enzyme ClassAction on Plant BiomassRole in Relation to this compound
Endo-1,5-α-L-arabinanase (ABN)Hydrolyzes the internal backbone of arabinan polymers. jmb.or.krProduces arabino-oligosaccharides, including this compound, from the arabinan polymer. jmb.or.kr
α-L-Arabinofuranosidase (ABF)Removes terminal arabinose residues from arabinans and arabino-oligosaccharides. nih.govnih.govDegrades this compound and other AOS into L-arabinose for fermentation. nih.govnih.gov
CellulaseBreaks down cellulose into glucose. Works in concert with arabinan-degrading enzymes in a complete saccharification cocktail. imrpress.com
PectinaseDegrades the pectin component of the cell wall. imrpress.comReleases arabinan side chains, making them accessible to arabinanases. imrpress.com

Development of Neoglycoconjugates and Microarrays for High-Throughput Characterization of Carbohydrate-Binding Modules and Proteins

Understanding the specific interactions between proteins and carbohydrates is fundamental to cell biology. unl.pt this compound is an important tool in this area, particularly for the development of neoglycoconjugates and carbohydrate microarrays. dtu.dk Neoglycoconjugates are created by chemically linking a defined oligosaccharide, such as this compound, to a carrier molecule, often a protein like bovine serum albumin (BSA). dtu.dk

These versatile reagents can then be immobilized on surfaces to create carbohydrate microarrays. researchgate.net These microarrays are powerful platforms for the high-throughput analysis of carbohydrate-binding proteins. researchgate.net By exposing the array to a sample, researchers can simultaneously screen for the binding specificity of hundreds of molecules, including carbohydrate-binding modules (CBMs) from enzymes, antibodies, and lectins. unl.ptresearchgate.net This technology allows for the rapid characterization of protein binding capabilities using very small amounts of material. researchgate.net For example, microarrays populated with a library of plant oligosaccharides, including this compound, have been used to screen newly generated monoclonal antibodies and to characterize the binding patterns of proteins involved in host-pathogen interactions or gut microbiome metabolism. researchgate.netmdpi.com

TechnologyDescriptionApplication with this compound
NeoglycoconjugateA synthetic molecule created by covalently attaching a carbohydrate (this compound) to a protein or other carrier. nih.govUsed as a probe for printing onto microarray slides or for other affinity-based assays. dtu.dk
Carbohydrate MicroarrayA high-throughput platform with a collection of immobilized glycans on a solid surface. researchgate.netAllows for rapid screening of the binding specificity of CBMs, antibodies, and other glycan-binding proteins to this compound. unl.ptresearchgate.net
High-Throughput ScreeningA method to rapidly assess a large number of samples for a specific biological activity. researchgate.netCharacterizes the recognition capabilities of large libraries of proteins for defined glycan structures like this compound. unl.ptresearchgate.net

Use as a Precursor for the Enzymatic or Chemical Production of Other Defined Arabino-Oligosaccharides for Research

The defined structure of this compound makes it an ideal starting material, or precursor, for the synthesis of other specific arabino-oligosaccharides for research purposes. researchgate.net These newly synthesized molecules can be used to probe enzyme function or as standards for analytical methods.

One significant application is in the chemoenzymatic synthesis of value-added compounds. For example, this compound can be a substrate for feruloyl esterases, which catalyze the transfer of a feruloyl group to the oligosaccharide. nih.gov This process has been used to create feruloylated this compound, and the structure of these products can be confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net In another application, this compound is used as a substrate in enzyme activity assays to characterize various glycoside hydrolases. nih.gov For instance, α-L-arabinofuranosidases (ABFs) from different microbial sources have been tested on this compound to determine their specific mode of action, showing that some enzymes hydrolyze it to produce only L-arabinose, while others may produce smaller oligosaccharides. nih.govnih.govsemanticscholar.org This use is critical for discovering and characterizing new enzymes for biotechnological applications. jmb.or.kr

Precursor CompoundEnzyme/ProcessProductResearch Application
This compoundFeruloyl esterase (e.g., StFaeC)Feruloylated this compoundSynthesis of a novel, potentially bioactive compound. nih.govresearchgate.net
This compoundα-L-Arabinofuranosidase (ABF)L-arabinose, ArabinotrioseCharacterizing the specific activity and hydrolytic pattern of an enzyme. jmb.or.krnih.gov
Arabino-octaoseTrans-α-arabinanaseLarger arabino-oligosaccharides (e.g., Ara11-14)Investigating transglycosylation activity in plant extracts. oup.com

Future Research Directions and Emerging Paradigms in Arabinohexaose Studies

Elucidation of Undiscovered Structural Variants and Heterogeneity of Arabinohexaose

Arabinan (B1173331), the source of this compound, is a pectic polysaccharide with a backbone of α-1,5-linked L-arabinofuranosyl residues. This backbone is often substituted with α-1,2- and α-1,3-linked arabinofuranosides. nih.gov The inherent complexity and heterogeneity of arabinan polysaccharides present a significant challenge and a research frontier. While the basic structure of this compound is known, the full spectrum of its structural variants in nature remains to be discovered.

Future research will focus on identifying and characterizing novel structural variations of this compound. This includes differences in linkage patterns, the presence of unique side chains, and modifications such as feruloylation, where ferulic acid esters are attached to arabinose residues. These subtle structural differences can significantly impact the physicochemical and biological properties of the oligosaccharide.

Advanced analytical methods are crucial for this endeavor. Techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), and mass spectrometry (MS) are powerful tools for separating and identifying different this compound isomers. researchgate.netjmb.or.kr Combining chromatographic separation with detailed MS fragmentation analysis can help predict the structures of new this compound variants found in complex enzymatic digests. researchgate.net Furthermore, the use of monoclonal antibodies with specificities for different arabinan epitopes can help in localizing and characterizing structural motifs within plant tissues. researchgate.net The development of these methods will be instrumental in understanding the full extent of this compound heterogeneity and its biological implications. researchgate.netresearchgate.net

Advanced Enzyme Engineering and Directed Evolution for Enhanced this compound Conversion and Specificity

The enzymatic production of this compound from arabinan is a key area of research, with a focus on improving efficiency and specificity. Arabinan-degrading enzymes, such as endo-arabinanases and arabinofuranosidases, are the primary tools for this conversion. jmb.or.krjmb.or.kr These enzymes, predominantly from glycoside hydrolase (GH) families 43 and 93, cleave the α-1,5-L-arabinofuranosidic linkages in the arabinan backbone. jmb.or.kr

A significant challenge is that many wild-type enzymes produce a mixture of arabinooligosaccharides with varying degrees of polymerization. jmb.or.kr To overcome this, advanced enzyme engineering and directed evolution techniques are being employed. entropix.co.ukanu.edu.aubiorxiv.orgrcsb.org These approaches aim to create tailor-made enzymes with enhanced catalytic activity and specificity for producing this compound.

Directed evolution involves creating libraries of mutant enzymes and screening for variants with desired properties. anu.edu.aubiorxiv.org This can lead to enzymes with significantly improved catalytic efficiency and altered substrate specificity. entropix.co.ukanu.edu.au For instance, researchers have successfully engineered enzymes to alter their exo/endo preference, which is crucial for controlling the size of the oligosaccharide products. pnas.org Machine learning-guided protein engineering is also emerging as a powerful tool to accelerate this process by predicting beneficial mutations. nih.govadvancedbiofuelsusa.info By integrating computational design with high-throughput screening, it is possible to rapidly develop highly specialized biocatalysts for the targeted production of this compound. globenewswire.combrain-biotech-group.com

Systems Biology Approaches to Comprehending Arabinan and this compound Metabolism in Complex Biological Systems

Understanding how organisms metabolize arabinan and this compound requires a holistic, systems-level approach. frontiersin.org Systems biology integrates data from genomics, proteomics, and metabolomics to construct comprehensive models of metabolic pathways. jmb.or.kr In microorganisms, the utilization of arabinan involves a cluster of genes encoding enzymes for degradation, transport, and subsequent metabolism of the released arabinose. nih.govresearchgate.net

For example, in the thermophilic bacterium Geobacillus stearothermophilus, a 38-kb gene cluster is responsible for arabinan utilization. nih.govresearchgate.net This cluster includes genes for arabinanases, arabinofuranosidases, and an ABC transporter system that specifically binds to and internalizes arabino-oligosaccharides. nih.govresearchgate.net The expression of these genes is tightly regulated, often induced by the presence of arabinose itself. nih.govresearchgate.net

Future research will leverage multi-omics analyses to create detailed models of these metabolic networks in various organisms, from soil bacteria to the human gut microbiome. jmb.or.kr This will provide insights into how different microbial communities process complex plant polysaccharides and the role of this compound as a potential prebiotic. By understanding the complete metabolic pathways, from extracellular degradation to intracellular catabolism, researchers can better harness these biological systems for biotechnological applications and understand their ecological significance. limes-institut-bonn.demdpi.com

Development of Novel Analytical Tools and Biosensors for Real-time this compound Profiling

The ability to monitor this compound in real-time is crucial for process optimization in industrial settings and for studying its metabolic fate in biological systems. Current analytical methods, while powerful, often involve sample collection and offline analysis. researchgate.netmdpi.com There is a growing need for novel analytical tools and biosensors that can provide continuous, real-time measurements. nih.govmdpi.com

Microfluidic biosensors, which integrate microfluidics with biosensing technologies, offer a promising avenue for the development of miniaturized and automated detection systems. mdpi.comfrontiersin.org These "lab-on-a-chip" devices can perform rapid and sensitive analysis with minimal sample and reagent consumption. mdpi.com For this compound detection, these biosensors could incorporate specific enzymes or binding proteins that generate a measurable signal upon interaction with the target oligosaccharide.

The development of fluorescent and electrochemical biosensors is particularly promising. frontiersin.org Fluorescent biosensors can offer high sensitivity and specificity by detecting changes in fluorescence upon binding to this compound. frontiersin.org Electrochemical biosensors, on the other hand, can provide rapid and direct electronic readouts. frontiersin.org Recent advances in synthetic biology and genetic engineering are also facilitating the design of microbial biosensors, where engineered microorganisms can be used to detect specific molecules and report their presence through a measurable output. researchgate.net These advanced analytical tools will enable dynamic profiling of this compound in various environments, from bioreactors to living organisms, providing unprecedented insights into its production and metabolism. nih.gov

Q & A

Q. What are the standard methodologies for characterizing Arabinohexaose’s structural properties?

this compound, a linear oligosaccharide composed of six arabinose units, is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for glycosidic linkage analysis) and high-performance liquid chromatography (HPLC) for purity assessment . Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is recommended for molecular weight confirmation. For crystallographic studies, X-ray diffraction paired with molecular dynamics simulations can resolve its three-dimensional conformation .

Q. How can researchers synthesize this compound with high purity for enzymatic studies?

this compound is commonly synthesized via enzymatic hydrolysis of arabinan polysaccharides using arabinanases (e.g., from Aspergillus niger). Post-synthesis, purification involves size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) to isolate the hexameric fraction. Purity validation requires tandem HPLC and mass spectrometry, with ≥95% purity recommended for reproducible enzymatic assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound-enzyme interactions (e.g., glycoside hydrolases)?

Kinetic assays using substrates like this compound require controlled variables: pH (4.5–6.5 for most GH51 family enzymes), temperature (30–50°C), and substrate concentration (0.1–10 mM). Relative activity comparisons (e.g., Abf51A vs. Aspergillus niger GH51 arabinofuranosidase) should normalize reaction rates to a reference substrate (e.g., arabinotriose) . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd) and thermodynamic parameters .

Q. How should researchers resolve contradictions in this compound’s enzymatic activity data across studies?

Discrepancies in reported activities (e.g., Abf51A’s 8.3 relative activity vs. Aspergillus’s 1.2 for this compound ) may stem from assay conditions (buffer composition, enzyme isoforms) or substrate purity. Meta-analyses should compare:

  • Enzyme sources : Recombinant vs. wild-type enzymes.
  • Substrate preparation : Degree of polymerization (DP) verification.
  • Assay protocols : Standardize reducing sugar quantification methods (DNS vs. HPLC). Statistical tools like ANOVA or mixed-effects models can identify significant variables .

Q. What advanced techniques elucidate this compound’s role in plant cell wall dynamics?

Fluorescent labeling (e.g., FITC conjugation) coupled with confocal microscopy tracks this compound’s localization in plant tissues. For in situ analysis, enzymatic fingerprinting with monoclonal antibodies (e.g., LM13 for arabinan epitopes) or Raman microspectroscopy provides spatial resolution of arabinan-oligosaccharide interactions . Transcriptomic profiling (RNA-seq) of arabinanase-expressing microbes under this compound induction identifies regulatory pathways .

Methodological Challenges and Solutions

Q. How to ensure reproducibility in this compound-based experiments?

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, including chromatographic conditions and enzyme lots .
  • Data sharing : Deposit raw NMR/HPLC datasets in repositories (e.g., Zenodo) with DOI links.
  • Negative controls : Include substrate-free and heat-inactivated enzyme controls to rule out non-specific hydrolysis .

Q. What statistical approaches validate this compound’s bioactivity in microbial growth assays?

Dose-response curves (log[this compound] vs. microbial growth rate) analyzed via nonlinear regression (e.g., Hill equation) quantify EC50 values. For high-throughput screens, machine learning models (random forests, SVMs) classify this compound’s prebiotic effects based on metagenomic data .

Ethical and Reporting Standards

Q. How to align this compound research with ethical guidelines for publication?

  • Human/non-human studies : If applicable, declare ethical approvals (e.g., IRB protocols) and adhere to ARRIVE guidelines for in vivo experiments .
  • Data transparency : Report outliers and failed experiments in supplementary materials to avoid publication bias .

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